

Acibenzolar-S-methyl PR gene expression induction

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Compound Focus: Acibenzolar-S-Methyl

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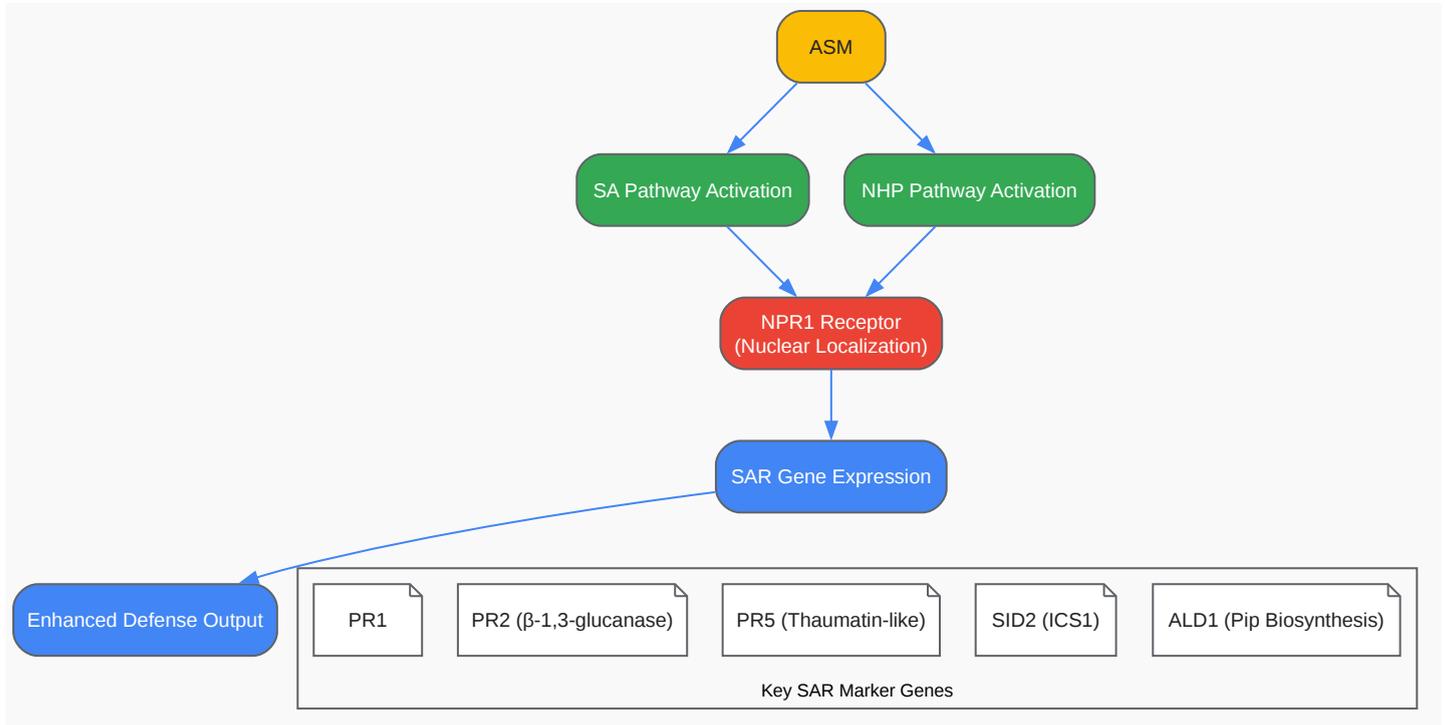
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PR and SAR-Related Genes Induced by ASM

Plant Species	Induced Genes	Key Findings on Expression	Experimental Context	Source
Apple (<i>Malus domestica</i>)	PR-1, PR-2 (GLU), PR-8	PR-1 & PR-8: ↑ ~10-fold; PR-2: ↑ ~100-fold.	Seedlings in greenhouse; expression elevated 2-7 days after treatment [1].	
Kiwifruit (<i>Actinidia spp.</i>)	PR-1, PR-2, PR-5	PR-1: ↑ ~5-15 fold; PR-2 & PR-5: ↑ up to 4-fold. Expression transient, peaking at 1 day post-treatment [2].	Glasshouse & orchard; gene upregulation accompanied by reduced bacterial disease [2].	
<i>Arabidopsis thaliana</i>	PR1, SID2, ALD1	Significant increase in distal leaves 1 day after local ASM application [3].	Local leaf application induced systemic antiviral SAR [3] [4].	
Cucumber (<i>Cucumis</i>)	PR-1, PR-2 (GLU), PR-3	ASM primes for enhanced defense gene	ASM pretreatment before fungal inoculation	

Plant Species	Induced Genes	Key Findings on Expression	Experimental Context	Source
<i>sativus</i>)	(CHI), PR-9 (Peroxidase)	expression upon pathogen attack [5].	(<i>Colletotrichum orbiculare</i>) [5].	
Pineapple (<i>Ananas comosus</i>)	PR-1	A 266 bp cDNA fragment with high homology to monocot PR-1 genes was cloned and confirmed [6].	Expression initiated 1 day after ASM application and continued for 3 weeks [6].	

The induction of these PR genes is part of a broader, coordinated **salicylic acid (SA)-dependent signaling pathway**. ASM, as a functional SA analog, activates this pathway, leading to a primed defense state and systemic resistance. The following diagram illustrates the core mechanism.



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ASM activates SAR through SA and NHP pathways, leading to PR gene expression via NPR1 [3] [4].

Core Experimental Protocols

The foundational data on ASM-induced gene expression comes from well-established molecular plant pathology methods.

- **Plant Material and ASM Treatment:** Experiments often use young plants (e.g., 3-4 week old *Arabidopsis*, 25-day old cucumber seedlings). ASM is typically applied as a foliar spray or leaf dip, with common concentrations of **0.1 - 0.2 g/L** (equivalent to ~100 - 200 mg/L or ~0.5 - 1.0 mM) [3] [5] [2]. Local application to specific leaves is used to distinguish systemic effects from local ones [3] [4].
- **Pathogen Inoculation:** To demonstrate priming or induced resistance, pathogen challenge occurs after ASM treatment. In cucumber, fungal conidia of *Colletotrichum orbiculare* are drop-inoculated [5]. In *Arabidopsis*, virions of Plantago asiatica mosaic virus (PIAMV) are used [3] [4].
- **Gene Expression Analysis (qRT-PCR):** This is the standard method for quantifying PR gene induction.
 - **RNA Extraction:** Total RNA is isolated from plant tissue (e.g., leaves) using commercial kits like RNAiso Plus.
 - **cDNA Synthesis:** Genomic DNA is removed, and RNA is reverse transcribed into cDNA.
 - **Quantitative PCR:** cDNA is amplified using gene-specific primers (e.g., for *PR1*, *PR2*, *PR5*) with a fluorescent dye. The **fold-change in expression** is calculated relative to untreated control plants, using housekeeping genes (e.g., *GAPDH*, *Actin*) for normalization [3] [2] [7].

Practical Applications and Efficacy

Beyond molecular mechanisms, research confirms ASM's practical value in crop protection.

- **Disease Control:** ASM application to apple trees significantly reduced fire blight severity caused by *Erwinia amylovora* and provided control comparable to streptomycin antibiotics [1]. In pineapple, ASM treatment reduced reproduction of the reniform nematode by 55% [6].
- **Systemic and Primed Defense:** ASM induces resistance in untreated distal leaves. In *Arabidopsis*, local ASM application reduced viral infection in upper, untreated leaves one day later [3] [4]. ASM also systemically activates **stomatal closure** in Japanese radish, preventing bacterial invasion through this natural opening [7].

- **Temporal Dynamics:** ASM-induced gene expression is often **transient**. In kiwifruit, *PR1* and *PR5* expression peaked at 1 day post-application and returned to baseline within 7-14 days [2]. This supports the need for repeated applications to maintain protection in field settings.

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